molecular formula C16H17FN4O2S2 B3018532 2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476466-84-9

2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Katalognummer B3018532
CAS-Nummer: 476466-84-9
Molekulargewicht: 380.46
InChI-Schlüssel: WMFCDEVCJQXEST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is a derivative of thiadiazole, a heterocyclic compound that has been extensively studied for its potential biological activities. Thiadiazole derivatives are known for their wide range of pharmacological properties, including their role as inhibitors of enzymes like carbonic anhydrase . The presence of a fluorophenyl group suggests potential interactions with hydrophobic pockets of target proteins, while the acetamide moiety could be involved in hydrogen bonding with amino acid residues of the active sites.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the cyclization of thiosemicarbazides under acidic conditions or the reaction of thioamides with hydrazonoyl halides. Although the specific synthesis route for the compound is not detailed in the provided papers, similar compounds have been synthesized to study their interactions with enzymes and for the evaluation of their biological activities . The synthesis process is crucial as it can affect the purity and yield of the compound, which in turn can influence its biological activity.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. This ring is known to interact with metal ions such as zinc in enzymes like carbonic anhydrase . The fluorophenyl group is likely to be involved in hydrophobic interactions, while the acetamide group can form hydrogen bonds, both of which are important for the binding affinity and specificity of the compound towards its biological targets.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, due to the presence of reactive sites on the thiadiazole ring and the substituents attached to it. The fluorine atom on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity . The interactions of these compounds with enzymes and other biological molecules can also be considered as chemical reactions, where the compound may act as an inhibitor or modulator of the biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the 1,3,4-thiadiazole ring contributes to the compound's stability and planarity, which can affect its ability to stack or fit into the active sites of enzymes . The fluorine atom contributes to the lipophilicity of the molecule, which is important for its ability to cross cell membranes and reach intracellular targets. The acetamide group can increase the solubility of the compound in polar solvents, which is beneficial for its bioavailability.

Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibition for Therapeutic Potential

A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to the queried chemical, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models, suggesting their potential in cancer therapy due to the critical role of GLS in cancer cell metabolism (Shukla et al., 2012).

Metabolic Stability Improvement

Research into the structural activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of novel heterocyclic analogues designed to reduce metabolic deacetylation. This includes exploration into compounds with structural similarities to the queried molecule, aiming at improving the therapeutic profile of such inhibitors for cancer treatment (Stec et al., 2011).

Anticancer Activity of Sulfonamide Derivatives

Sulfonamide derivatives, including molecules structurally akin to the specified compound, have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines. This research underscores the potential of these compounds in developing new anticancer therapies, highlighting the importance of structural modifications for enhanced efficacy (Ghorab et al., 2015).

Src Kinase Inhibitory and Anticancer Activities

Compounds structurally related to the queried chemical have been evaluated for their Src kinase inhibitory and anticancer activities. These studies contribute to the understanding of the role of N-benzyl substitution and the pyridine ring in anticancer activity, providing insights into the design of new anticancer agents (Fallah-Tafti et al., 2011).

Insecticidal Activity Against Cotton Leafworm

Research on novel heterocycles incorporating a thiadiazole moiety, derived from compounds like the one , has demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This showcases the potential application of such compounds in agricultural pest control (Fadda et al., 2017).

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S2/c17-12-5-3-11(4-6-12)9-13(22)18-15-19-20-16(25-15)24-10-14(23)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFCDEVCJQXEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.